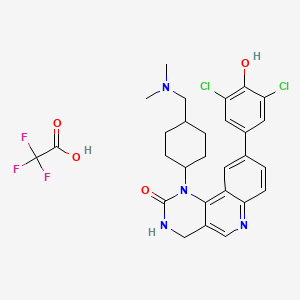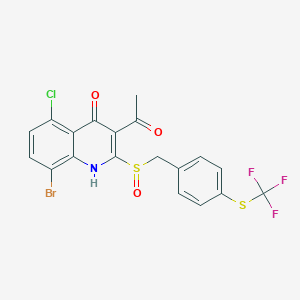
c-Myc inhibitor 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Myc inhibitor 8 is a potent compound used in cancer research, specifically targeting the c-Myc pathway. The c-Myc protein is a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. Aberrant expression of c-Myc is associated with various human cancers, making it a significant target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 8 involves multiple synthetic steps. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The process typically involves:
Formation of the core structure: This step involves the synthesis of the core chemical structure using organic synthesis techniques.
Functionalization: Various functional groups are added to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production .
Analyse Chemischer Reaktionen
Types of Reactions: c-Myc inhibitor 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Wissenschaftliche Forschungsanwendungen
c-Myc inhibitor 8 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the c-Myc pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of c-Myc in cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including leukemia and breast cancer.
Industry: Utilized in the development of new anticancer drugs and therapies .
Wirkmechanismus
c-Myc inhibitor 8 exerts its effects by directly targeting the c-Myc protein. It binds to the c-Myc/Max dimer, preventing it from binding to DNA and regulating gene expression. This inhibition disrupts the transcriptional activity of c-Myc, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Omomyc: A dominant-negative variant of c-Myc that interferes with c-Myc/Max dimerization.
JQ-1: A small molecule inhibitor that targets bromodomain proteins, indirectly affecting c-Myc expression.
10058-F4: A small molecule that inhibits c-Myc/Max dimerization .
Uniqueness: c-Myc inhibitor 8 is unique in its specific targeting of the c-Myc pathway, demonstrating potent inhibitory effects across various cancer types. Its ability to directly bind and inhibit the c-Myc/Max complex sets it apart from other inhibitors that may have indirect effects .
Eigenschaften
Molekularformel |
C19H12BrClF3NO3S2 |
|---|---|
Molekulargewicht |
538.8 g/mol |
IUPAC-Name |
3-acetyl-8-bromo-5-chloro-2-[[4-(trifluoromethylsulfanyl)phenyl]methylsulfinyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C19H12BrClF3NO3S2/c1-9(26)14-17(27)15-13(21)7-6-12(20)16(15)25-18(14)30(28)8-10-2-4-11(5-3-10)29-19(22,23)24/h2-7H,8H2,1H3,(H,25,27) |
InChI-Schlüssel |
VFRKNEMBXBTJNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)S(=O)CC3=CC=C(C=C3)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


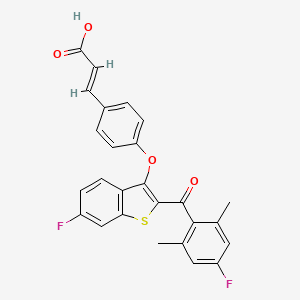
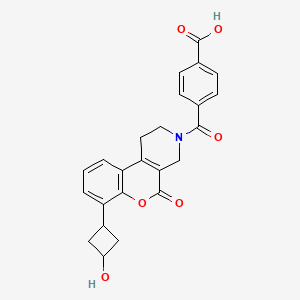
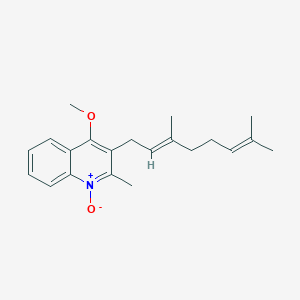
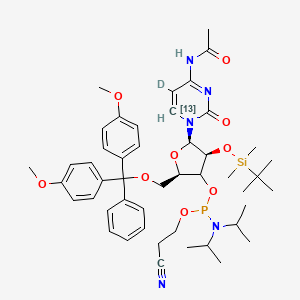
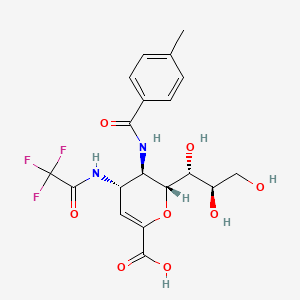
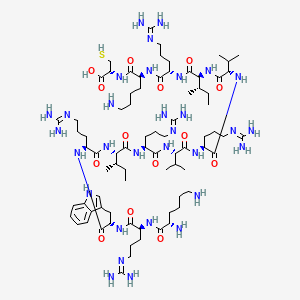
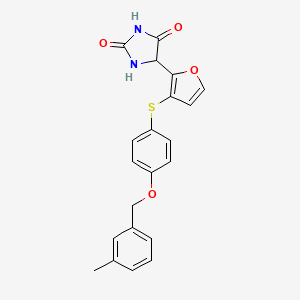
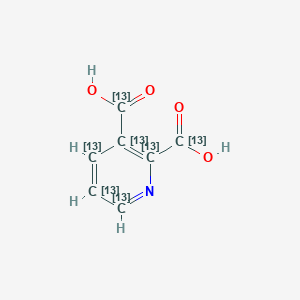
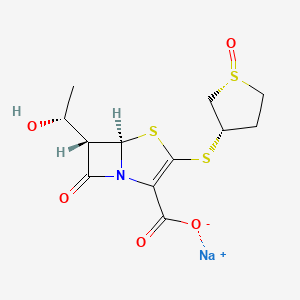
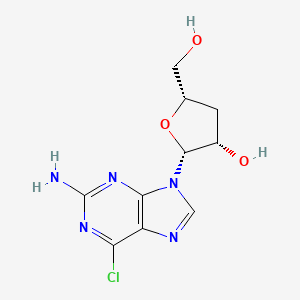
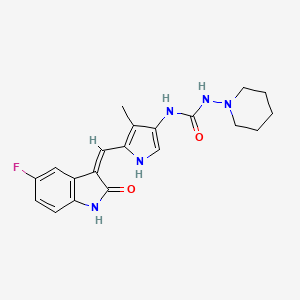
![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
